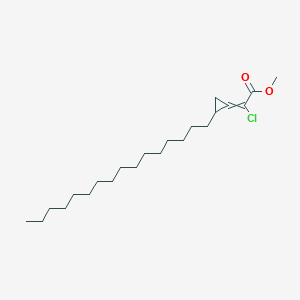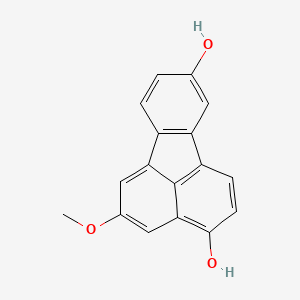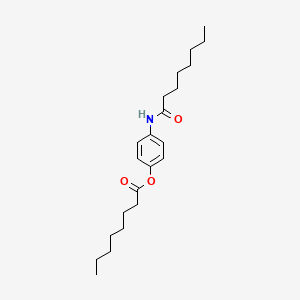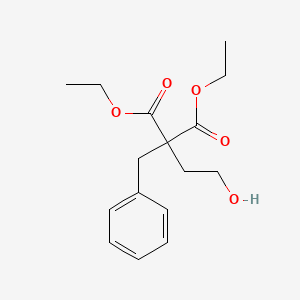
Diethyl benzyl(2-hydroxyethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl benzyl(2-hydroxyethyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a hydroxyethyl group, and a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl benzyl(2-hydroxyethyl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with benzyl bromide and 2-bromoethanol. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with benzyl bromide and 2-bromoethanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl benzyl(2-hydroxyethyl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diethyl benzyl(2-oxoethyl)propanedioate.
Reduction: Formation of diethyl benzyl(2-hydroxyethyl)propanediol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Diethyl benzyl(2-hydroxyethyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties
Mecanismo De Acción
The mechanism of action of diethyl benzyl(2-hydroxyethyl)propanedioate involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the benzyl group can engage in π-π interactions with aromatic residues in proteins. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can further interact with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with two ethyl groups and a propanedioate moiety.
Benzyl acetate: Contains a benzyl group and an acetate moiety.
Ethyl 2-hydroxyethyl propanoate: Contains an ethyl group, a hydroxyethyl group, and a propanoate moiety.
Uniqueness
Diethyl benzyl(2-hydroxyethyl)propanedioate is unique due to the combination of its benzyl, hydroxyethyl, and propanedioate groups, which confer specific chemical and physical properties. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Propiedades
Número CAS |
89437-86-5 |
|---|---|
Fórmula molecular |
C16H22O5 |
Peso molecular |
294.34 g/mol |
Nombre IUPAC |
diethyl 2-benzyl-2-(2-hydroxyethyl)propanedioate |
InChI |
InChI=1S/C16H22O5/c1-3-20-14(18)16(10-11-17,15(19)21-4-2)12-13-8-6-5-7-9-13/h5-9,17H,3-4,10-12H2,1-2H3 |
Clave InChI |
RSEPRRJTKDUVJF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCO)(CC1=CC=CC=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)
![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)
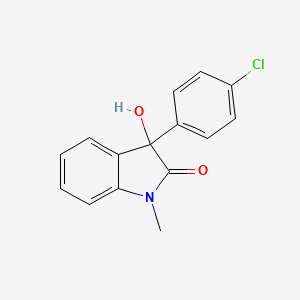
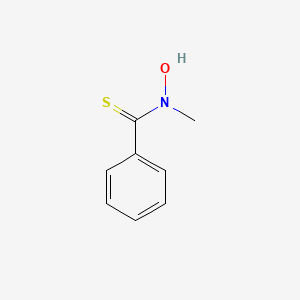
![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)
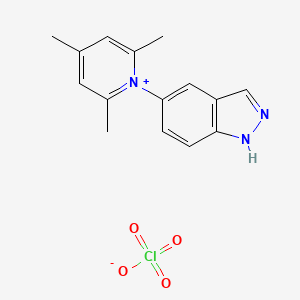
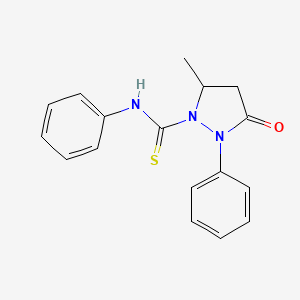
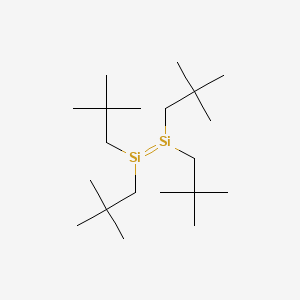

silane](/img/structure/B14376772.png)
